molecular formula C4H7N3O3 B1666422 Azido-PEG1-CH2CO2H CAS No. 79598-48-4

Azido-PEG1-CH2CO2H

Cat. No. B1666422
CAS RN: 79598-48-4
M. Wt: 145.12 g/mol
InChI Key: USTXYASKHZDVMV-UHFFFAOYSA-N
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Patent
US06310076B1

Procedure details

A solution of 50.0 g of 2-azidoethanol (574 mmol) in 100 mL of dry THF was added dropwise to a stirred (mechanical stirrer) suspension of 25.3 g of NaH (632 mmol), in 250 mL of dry THF over a period of 1 hour. The reaction mixture was charged with 18.5 g of tetrabutylammonium bromide (57.4 mmol) and 9.52 g of potassium iodide (57.4 mmol) in one portion. Finally, a solid addition funnel was used to add 73.6 g of sodium chloroacetate (632 mmol) to the reaction mixture. The resulting suspension was heated at reflux temperature for 20 hrs. The reaction mixture was quenched with 200 mL of water (added dropwise with cooling), and the THF was removed in vacuo. The resulting basic solution was washed with dichloromethane (8×200 mL). The aqueous extract was acidified to pH=1 (concentrated HCl), saturated with solid NaCl, and extracted with 6×350 mL of dichloromethane. The combined dichloromethane extracts were dried overnight over Na2SO4, solvent removed in vacuo to give 45.6 g of III as a yellow oil (55%). The product was used in the next coupling experiment after spectral characterization. Carbonyldiimidazole (9.83 g, 60.6 mmol) and (2-azidoethoxy)acetic acid (II) (8.00 g, 55.1 mmol) in 100 mL of dry dichloromethane were stirred at room temperature for 1 hour. A solution of 8.7 g of 2,2-dimethyl-1,3-dioxane-4,6-dione (60.6 mmol, Meldrum's acid) and 4.4 g of dry pyridine (55.1 mmol) in 30 mL of dry dichloromethane were added to the reaction mixture, and stirred for 16 hrs at room temperature. The reaction mixture was washed with aqueous 2 N HCl solution (2×60 mL), water (2×40 ml), and brine (40 mL), dried (MgSO4), and the solvent removed under reduced pressure to give 15 g of the desired product (IV) (100%). TLC showed small amounts of Meldrum's acid in the crude product. The crude product was used in the next experiment without any further purification.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
25.3 g
Type
reactant
Reaction Step Two
Quantity
73.6 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
9.52 g
Type
reactant
Reaction Step Five
Quantity
18.5 g
Type
catalyst
Reaction Step Five
Name
Yield
55%

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH2:5][OH:6])=[N+:2]=[N-:3].[H-].[Na+].[I-].[K+].Cl[CH2:12][C:13]([O-:15])=[O:14].[Na+]>C1COCC1.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[N:1]([CH2:4][CH2:5][O:6][CH2:12][C:13]([OH:15])=[O:14])=[N+:2]=[N-:3] |f:1.2,3.4,5.6,8.9|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
N(=[N+]=[N-])CCO
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
25.3 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
73.6 g
Type
reactant
Smiles
ClCC(=O)[O-].[Na+]
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
9.52 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
18.5 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Stirring
Type
CUSTOM
Details
a stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Finally, a solid addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 20 hrs
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 200 mL of water (
ADDITION
Type
ADDITION
Details
added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
with cooling), and the THF
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
WASH
Type
WASH
Details
The resulting basic solution was washed with dichloromethane (8×200 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous extract
EXTRACTION
Type
EXTRACTION
Details
extracted with 6×350 mL of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined dichloromethane extracts were dried overnight over Na2SO4, solvent
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])CCOCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 45.6 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.